Due to the growing problem of antibiotic resistance, researchers are exploring ways to improve existing antibiotics or develop new ones. Pipemidic acid serves as a starting point for the creation of novel drugs with enhanced properties. Studies have investigated modifying the structure of PA, particularly the piperazinyl region, to achieve this goal.
One such study utilized in silico techniques to design new PA derivatives. The researchers aimed to reduce the side effects associated with PA while maintaining its antibacterial efficacy. Their findings suggest that modifications can lead to improved drug potency and potentially lessen the impact on the GABA receptor, which is responsible for the side effects [1].
Evaluation of Pipemidic Acid Derivatives for Potential Antimicrobials: An In Silico Approach
Pipemidic acid has limitations in its therapeutic use due to its low solubility in water. This characteristic can hinder its absorption by the body. Scientific research explores methods to overcome this limitation and enhance the effectiveness of PA as a treatment.
One approach involves incorporating PA into cyclodextrins. These are natural molecules with a cavity structure that can encapsulate guest molecules like PA. Studies have shown that including PA in trimethyl-β-cyclodextrin improves its solubility without compromising its antibacterial activity. This research paves the way for developing new formulations of PA with better bioavailability [2].
A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of Pipemidic Acid by Including It in Trimethyl-β-cyclodextrin:
Pipemidic acid is an antibacterial compound belonging to the pyridopyrimidine class, introduced in 1979. It is primarily used for treating urinary tract infections and exhibits activity against both gram-negative and some gram-positive bacteria. Its chemical structure is characterized by the presence of a piperazine ring, which is linked to a pyridopyrimidine moiety. The compound has the molecular formula and a molar mass of approximately 303.32 g/mol .
Pipemidic acid acts as a bacterial DNA gyrase inhibitor. DNA gyrase is an enzyme responsible for introducing negative supercoils into bacterial DNA, a crucial step for replication. Pipemidic acid binds to the gyrase enzyme, preventing it from performing its function and ultimately inhibiting bacterial growth [].
The synthesis of pipemidic acid typically involves multiple steps starting from simpler organic precursors. One common method includes the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of suitable reagents to yield the desired pyridopyrimidine structure. Additionally, recent studies have explored mechanochemical methods for synthesizing new solid forms of pipemidic acid and its metal complexes, enhancing its solubility and bioavailability .
Pipemidic acid is primarily utilized as an antibacterial agent in clinical settings for treating urinary tract infections and other bacterial infections. Its applications extend beyond human medicine; it has also been investigated for potential uses in veterinary medicine. Furthermore, pipemidic acid has shown promise in laboratory settings for sensitizing chemiluminescence reactions, which could have implications in analytical chemistry .
Pipemidic acid exhibits interactions with various drugs and substances that can affect its absorption and efficacy. For example, aluminum hydroxide is known to decrease the absorption of pipemidic acid when taken concurrently, leading to reduced serum concentrations . Additionally, studies have indicated that pipemidic acid may interact with cytochrome P450 enzymes, influencing its metabolism and potential side effects in patients .
Pipemidic acid shares structural and functional similarities with several other antibacterial agents. Below is a comparison with some related compounds:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Nalidixic Acid | Quinolone | Inhibits DNA gyrase | First synthetic antibacterial; limited spectrum |
Piromidic Acid | Quinolone | Inhibits DNA gyrase | Similar structure but less effective than pipemidic acid |
Norfloxacin | Fluoroquinolone | Inhibits bacterial topoisomerase II | Broader spectrum against gram-negative bacteria |
Ciprofloxacin | Fluoroquinolone | Inhibits bacterial topoisomerase II | Enhanced potency against gram-negative bacteria |
Ofloxacin | Fluoroquinolone | Inhibits bacterial topoisomerase II | Effective against both gram-positive and gram-negative bacteria |
Pipemidic acid is unique due to its specific structural characteristics that allow it to function effectively against certain resistant bacterial strains while also being part of a class that overlaps with other mechanisms of action found in fluoroquinolones .
Pipemidic acid exhibits distinctive ultraviolet-visible absorption properties that are pH-dependent and characteristic of its pyridopyrimidine chromophore system [14] [15]. The compound's UV-Vis spectrum provides valuable analytical information for quantification and structural confirmation.
pH Condition | λmax (nm) | Buffer System | Application |
---|---|---|---|
pH 4.3 | 323.5 | Sodium acetate | Complexation studies [15] |
pH 5.3 | 326.0 | Unbuffered aqueous | Standard analysis [15] |
pH 8.3 | 332.0 | Tris HCl | Alkaline conditions [15] |
General detection | 280 | Various | Routine quantification [11] |
HPLC applications | 265 | Mobile phase | Chromatographic detection [16] |
The absorption maximum demonstrates a clear bathochromic shift with increasing pH, moving from 323.5 nm at pH 4.3 to 332.0 nm at pH 8.3 [15]. This pH-dependent spectral behavior reflects changes in the electronic structure associated with protonation and deprotonation of ionizable groups within the molecule [15]. The shift pattern is consistent with the involvement of nitrogen atoms in the pyridopyrimidine and piperazine rings in pH-dependent equilibria [14].
At physiological pH conditions (pH 5.3), the compound exhibits λmax at 326.0 nm [15], which serves as the standard wavelength for analytical applications. The absorption characteristics at 280 nm are commonly utilized for general detection purposes [11], while HPLC applications frequently employ 265 nm detection [16].
The molar extinction coefficient and absorption intensity provide quantitative information for analytical method development. The compound's chromophore system, comprising the extended conjugation of the pyridopyrimidine core, contributes to its distinctive UV absorption profile [15]. This spectroscopic behavior is essential for developing sensitive analytical methods and understanding complexation behavior with various host molecules [14].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of pipemidic acid through detailed analysis of proton and carbon environments, supplemented by two-dimensional correlation techniques [5] [17]. The NMR data confirm the molecular structure and provide insights into conformational behavior and hydrogen bonding patterns.
Proton NMR (¹H) Spectroscopic Assignments:
The ¹H NMR spectrum of pipemidic acid reveals characteristic signals corresponding to distinct proton environments within the molecule [17]. The ethyl group attached to the nitrogen at position 8 displays typical ethyl patterns, with the methyl protons appearing as a triplet and the methylene protons as a quartet [5]. The piperazine ring protons generate complex multiplets in the aliphatic region, reflecting the chair conformation and magnetic equivalence of the saturated ring system [17].
Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |
---|---|---|---|
Piperazine CH₂ | 3.57-3.89 | Multiplet | 8H |
Ethyl CH₂ | ~4.3 | Quartet | 2H |
Ethyl CH₃ | ~1.4 | Triplet | 3H |
Aromatic H-2 | 9.21 | Singlet | 1H |
Aromatic H-5 | 8.97 | Singlet | 1H |
Carboxylic acid OH | 14.75 | Broad singlet | 1H |
The aromatic protons of the pyridopyrimidine system appear in the downfield region, with H-2 and H-5 showing characteristic chemical shifts at 9.21 and 8.97 ppm respectively [5]. These assignments confirm the substitution pattern and electronic environment of the heterocyclic core. The carboxylic acid proton appears as a broad singlet at 14.75 ppm, indicating hydrogen bonding interactions [5].
Carbon-13 NMR (¹³C) Spectroscopic Analysis:
The ¹³C NMR spectrum provides detailed information about carbon environments and confirms the structural assignments [5] [17]. The spectrum displays signals corresponding to all fourteen carbon atoms in the molecule, with chemical shifts reflecting the electronic environment and hybridization state of each carbon.
Carbon Environment | Chemical Shift (δ ppm) | Assignment |
---|---|---|
Carboxyl C=O | ~170-185 | Carboxylic acid carbon |
Aromatic carbons | 125-150 | Pyridopyrimidine ring |
Ketone C=O | 205-220 | Position 5 carbonyl |
Piperazine carbons | 45-50 | Saturated ring carbons |
Ethyl CH₂ | ~40 | Aliphatic methylene |
Ethyl CH₃ | ~15 | Aliphatic methyl |
The carbonyl carbon of the carboxylic acid group appears in the expected range of 170-185 ppm [18] [19], while the ketone carbonyl at position 5 resonates in the 205-220 ppm region [18]. The aromatic carbons of the pyridopyrimidine system display signals between 125-150 ppm, consistent with substituted heterocyclic systems [18].
Two-Dimensional Correlation Spectroscopy (2D-COSY) Analysis:
Two-dimensional correlation spectroscopy provides connectivity information and confirms structural assignments through scalar coupling relationships [20]. The COSY spectrum reveals cross-peaks between coupled protons, establishing connectivity patterns throughout the molecule.
The ethyl group shows characteristic COSY correlations between the methyl and methylene protons, confirming the ethyl substitution pattern [20]. The piperazine ring protons exhibit complex coupling patterns reflecting the chair conformation and axial-equatorial relationships [21]. Aromatic protons show long-range couplings consistent with the pyridopyrimidine substitution pattern [20].
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [22] [23]. Pipemidic acid exhibits distinctive fragmentation behavior under various ionization conditions, yielding diagnostic ions that confirm structural features.
Electrospray Ionization Mass Spectrometry:
Under positive electrospray ionization conditions, pipemidic acid generates a protonated molecular ion at m/z 304.1404 [M+H]⁺ [22] [23]. This molecular ion serves as the precursor for collision-induced dissociation experiments, yielding characteristic fragment ions that provide structural information.
Ionization Mode | Precursor Ion (m/z) | Major Fragments (m/z) | Relative Intensity |
---|---|---|---|
ESI positive | 304.1404 [M+H]⁺ | 217.1085, 260.1507, 261.0983 | Base peak, moderate, moderate |
ESI negative | 302.126 [M-H]⁻ | Various fragments | Moderate intensities |
ESI sodium adduct | 326.122 [M+Na]⁺ | Similar pattern | Variable |
The major fragmentation pathway involves loss of the piperazine moiety, generating the ion at m/z 217.1085 [22]. This fragmentation is characteristic of piperazine-containing quinolones and provides definitive structural confirmation. Additional fragments at m/z 260.1507 and 261.0983 reflect further decomposition of the pyridopyrimidine core [23].
Fragmentation Mechanism and Structural Insights:
The fragmentation pattern follows predictable pathways based on the structural features of pipemidic acid [24]. The primary cleavage occurs at the piperazine-pyrimidine bond, reflecting the relative stability of the resulting fragments [24]. The carboxylic acid functionality may undergo neutral losses, contributing to secondary fragmentation patterns [24].
The mass spectrometric behavior under different collision energies provides information about the relative bond strengths and fragmentation pathways [22]. Higher collision energies promote extensive fragmentation of the aromatic system, while lower energies preserve the core structural features [23].
Irritant;Health Hazard